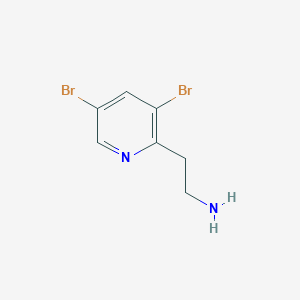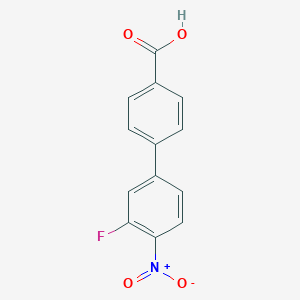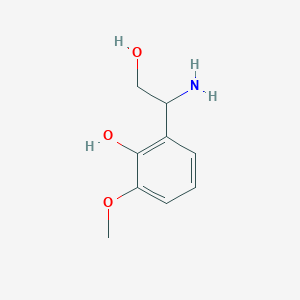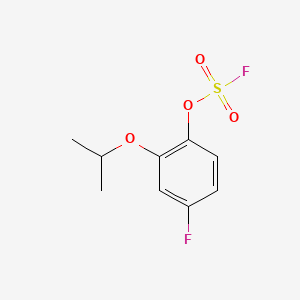
4-Fluoro-2-(propan-2-yloxy)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is a fluorinated organic compound with the molecular formula C9H11FO2. It is primarily used in research and development settings, particularly in the field of pharmaceuticals and chemical synthesis . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate typically involves the reaction of 4-fluoro-2-(propan-2-yloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological activity. The sulfonate group may also play a role in modulating the compound’s solubility and stability, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(propan-2-yloxy)phenol
- 2-fluoro-4-(propan-2-yloxy)phenyl aniline
- 3-fluoro-4-(propan-2-yloxy)phenyl methanol
Uniqueness
4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is unique due to its combination of a fluorinated aromatic ring and a sulfonate ester group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10F2O4S |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
4-fluoro-1-fluorosulfonyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10F2O4S/c1-6(2)14-9-5-7(10)3-4-8(9)15-16(11,12)13/h3-6H,1-2H3 |
InChI Key |
SGQLZZPURABXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


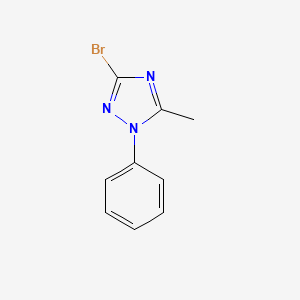
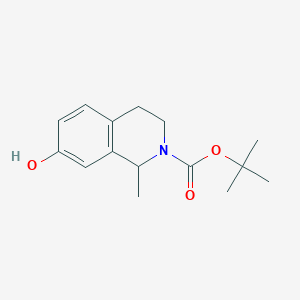
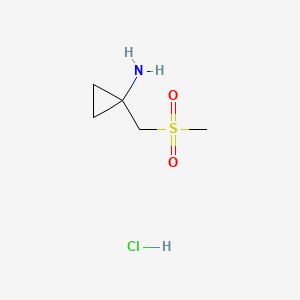
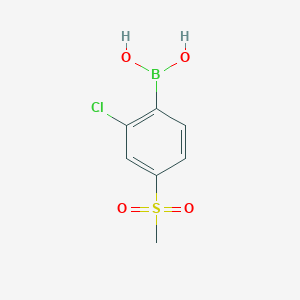
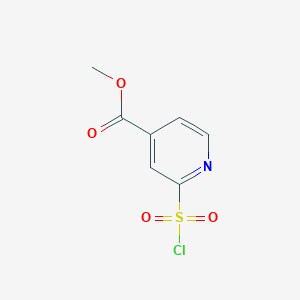
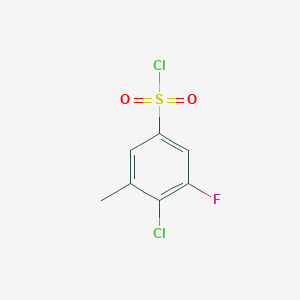
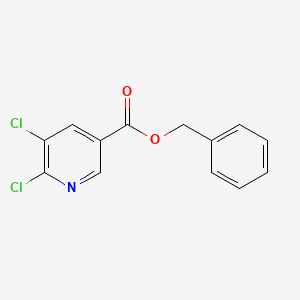
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
